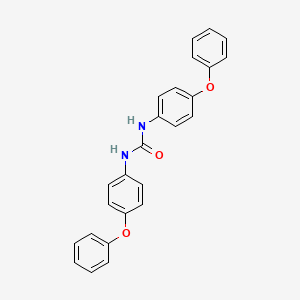

1,3-Bis(4-phenoxyphenyl)urea

Beschreibung

Urea, N,N’-bis(4-phenoxyphenyl)- is a compound that belongs to the class of bis-ureas It is characterized by the presence of two phenoxyphenyl groups attached to the nitrogen atoms of the urea moiety

Eigenschaften

CAS-Nummer |

105482-59-5 |

|---|---|

Molekularformel |

C25H20N2O3 |

Molekulargewicht |

396.4 g/mol |

IUPAC-Name |

1,3-bis(4-phenoxyphenyl)urea |

InChI |

InChI=1S/C25H20N2O3/c28-25(26-19-11-15-23(16-12-19)29-21-7-3-1-4-8-21)27-20-13-17-24(18-14-20)30-22-9-5-2-6-10-22/h1-18H,(H2,26,27,28) |

InChI-Schlüssel |

KYKFSPUFVAXZNK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,3-Bis(4-phenoxyphenyl)harnstoff kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 4-Phenoxyanilin mit Phosgen oder einem Phosgenäquivalent, wie z. B. Triphosgen, in Gegenwart einer Base wie Triethylamin. Die Reaktion verläuft über die Bildung eines Isocyanat-Zwischenprodukts, das anschließend mit einem weiteren Molekül 4-Phenoxyanilin zu dem gewünschten Harnstoffderivat reagiert .

Industrielle Produktionsverfahren

Die industrielle Produktion von 1,3-Bis(4-phenoxyphenyl)harnstoff erfolgt typischerweise in großem Maßstab unter Verwendung ähnlicher Verfahren wie oben beschrieben. Die Verwendung von Triphosgen als sicherere Alternative zu Phosgen wird aufgrund seiner Stabilität und einfachen Handhabung bevorzugt .

Analyse Chemischer Reaktionen

Reaktionstypen

1,3-Bis(4-phenoxyphenyl)harnstoff unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Phenoxygruppen können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Hydrolyse: Die Harnstoffgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechenden Amine und Kohlendioxid zu liefern.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Übliche Reagenzien und Bedingungen

Substitutionsreaktionen: Elektrophile Reagenzien wie Halogene oder Nitriermittel können unter milden Bedingungen verwendet werden.

Hydrolyse: Saure oder basische Hydrolyse kann mit Salzsäure oder Natriumhydroxid durchgeführt werden.

Oxidation und Reduktion: Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Lithiumaluminiumhydrid können eingesetzt werden.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Substituierte Phenoxyphenylharnstoffe.

Hydrolyse: 4-Phenoxyanilin und Kohlendioxid.

Oxidation und Reduktion: Verschiedene oxidierte oder reduzierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1,3-Bis(4-phenoxyphenyl)urea has been investigated for its potential as an antimicrobial agent. Studies indicate efficacy against various bacterial strains, which is crucial in addressing antibiotic resistance. The compound's mechanism involves binding to specific bacterial enzymes, inhibiting their function and leading to cell death.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

The compound has garnered attention for its anticancer properties. Research indicates that it can inhibit specific enzymes involved in tumor growth and induce apoptosis in cancer cells.

Case Study: Anticancer Activity

In a study evaluating the compound's effects on cancer cell lines, it was found that at concentrations ranging from 2 to 10 µM, this compound induced apoptosis significantly in HepG2 cells. The IC50 values ranged from 3 to 14 µM across different cell lines, demonstrating its potency .

Materials Science Applications

Beyond biological applications, this compound has potential uses in materials science due to its unique structural properties. It can be incorporated into polymers and coatings to enhance thermal stability and mechanical strength.

Table: Comparison of Biological Activities

| Activity Type | Efficacy Level | Target Organisms/Cell Lines |

|---|---|---|

| Antimicrobial | Moderate | E. faecalis, P. aeruginosa |

| Anticancer | High | HepG2 (liver), MCF7 (breast), PC3 (prostate) |

| Materials Science | Promising | Polymers for enhanced stability |

Wirkmechanismus

The mechanism of action of Urea, N,N’-bis(4-phenoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in preventing the formation of kidney stones and other related conditions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,3-Bis(4-aminophenyl)harnstoff: Diese Verbindung ist strukturell ähnlich, enthält aber Aminogruppen anstelle von Phenoxygruppen. Sie hat eine unterschiedliche Reaktivität und Anwendung.

1,3-Bis(4-trifluormethoxyphenyl)harnstoff: Dieses Derivat enthält Trifluormethoxygruppen, die unterschiedliche elektronische Eigenschaften und potenzielle biologische Aktivitäten verleihen.

1,3-Bis(2,5-dichlorphenyl)harnstoff:

Einzigartigkeit

1,3-Bis(4-phenoxyphenyl)harnstoff ist einzigartig durch das Vorhandensein von Phenoxygruppen, die spezifische elektronische und sterische Eigenschaften verleihen.

Biologische Aktivität

1,3-Bis(4-phenoxyphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, particularly its interactions with various biological targets, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound features two phenoxyphenyl groups attached to a central urea moiety. This design is crucial for its biological activity, as modifications in the structure can significantly influence its pharmacological properties.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antagonistic Activity : It has been identified as an antagonist for the neuropeptide Y5 (NPY5) receptor, with some analogues demonstrating IC(50) values less than 0.1 nM .

- Anticancer Properties : Various derivatives of urea compounds have shown promising anticancer activity against different cancer cell lines, including MCF-7 and HCT-116, with IC(50) values in the low micromolar range .

- Antibacterial Activity : Some studies have indicated that urea derivatives possess antibacterial properties against various pathogens, although specific data on this compound is limited .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the phenoxy and urea moieties can enhance potency and selectivity. For instance, altering the substituents on the phenyl rings has been shown to affect the binding affinity to the NPY5 receptor and improve anticancer efficacy .

Table 1: Summary of SAR Findings

| Compound Variant | Target Activity | IC(50) Value (nM) | Notes |

|---|---|---|---|

| 1 | NPY5 Receptor | <0.1 | Most potent analogue |

| 2 | MCF-7 | 0.48 | Comparable to reference |

| 3 | HCT-116 | 0.19 | High selectivity observed |

Case Study 1: NPY5 Receptor Antagonism

Research conducted on various analogues of this compound revealed that these compounds effectively inhibit the NPY5 receptor. In cellular assays measuring cyclic AMP accumulation, selected analogues acted as antagonists, suggesting their potential use in treating conditions related to neuropeptide signaling .

Case Study 2: Anticancer Activity

In a study assessing the anticancer potential of urea derivatives, compounds similar to this compound were tested against several cancer cell lines. The results demonstrated significant cytotoxicity, with certain compounds inducing apoptosis through caspase activation pathways. For example, one derivative exhibited an IC(50) of 0.11 µM against A549 lung cancer cells .

The mechanisms underlying the biological activities of this compound involve complex interactions with specific receptors and enzymes:

- Receptor Binding : The compound's ability to bind selectively to receptors like NPY5 suggests a role in modulating neuropeptide signaling pathways.

- Enzyme Inhibition : Some studies indicate that similar urea compounds may inhibit enzymes involved in cancer progression or bacterial growth, although specific data on this compound's enzymatic interactions are still under investigation .

Q & A

Q. What are the recommended synthetic routes for 1,3-Bis(4-phenoxyphenyl)urea, and how can reaction progress be monitored?

The synthesis typically involves coupling phenoxy-substituted aromatic amines with phosgene or urea derivatives. For example, derivatives of 1-(4-phenoxyphenyl)urea can be synthesized by reacting 1-bromo-4-phenoxybenzene with urea precursors under controlled conditions. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography with yields ranging from 45% to 79% .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and urea backbone integrity.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions in the solid state, as demonstrated for analogous N,N'-bis(aryl)urea structures .

Q. How does solubility impact formulation strategies for this compound in biological assays?

The compound’s low aqueous solubility (common in diarylureas) necessitates the use of co-solvents like DMSO or surfactants. Aqueous formulations may require pH adjustment or nanoemulsion techniques, as seen in Pfizer’s patented urea-based formulations .

Q. What safety precautions are essential when handling this compound?

Refer to Safety Data Sheets (SDS) for hazards such as respiratory irritation. Use personal protective equipment (PPE), and ensure access to emergency protocols, including medical consultation and hazard databases like CAMEO Chemicals .

Q. How can researchers validate the purity of synthesized this compound?

Combine melting point analysis with chromatographic methods (HPLC or GC-MS). Impurity profiles should align with standards from authoritative sources like NIST Chemistry WebBook .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Replicate studies under standardized conditions (e.g., MIC assays for antitubercular activity) and cross-validate using orthogonal techniques like SPR binding assays .

Q. How can computational modeling optimize the design of this compound analogs?

Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like MDM2/p53. Validate with X-ray crystallography data from structurally similar ureas to refine binding affinity predictions .

Q. What structure-activity relationship (SAR) trends govern the antitubercular activity of this compound derivatives?

Electron-withdrawing groups (e.g., halogens) on the aryl rings enhance activity by improving target binding. Systematic substitution at the 4-phenoxy position, as shown in derivatives with chloro/methyl groups, can modulate potency .

Q. How do formulation challenges affect in vivo pharmacokinetics of this compound?

Poor bioavailability due to low solubility can be addressed via prodrug strategies or lipid-based carriers. Pharmacokinetic studies in rodent models should include LC-MS/MS for plasma concentration analysis .

Q. What mechanistic insights explain the pesticidal activity of urea vs. thiourea analogs like diafenthiuron?

Thioureas (e.g., diafenthiuron) exhibit higher acaricidal activity due to sulfur’s electrophilic reactivity. Comparative studies using LC50 assays and metabolic stability tests can clarify degradation pathways and target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.